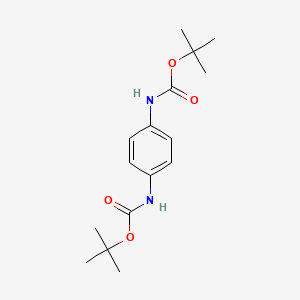
Tert-butyl 1,4-phenylenedicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C16H24N2O4. It is a derivative of phenylenediamine, where the amino groups are protected by tert-butyl carbamate groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butyl 1,4-phenylenedicarbamate can be synthesized by reacting p-phenylenediamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbamate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl carbamate groups, yielding the parent phenylenediamine.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate groups.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted derivatives of phenylenedicarbamate.
Hydrolysis: p-Phenylenediamine.
Oxidation and Reduction: Oxidized or reduced forms of the aromatic ring.
Applications De Recherche Scientifique
Tert-butyl 1,4-phenylenedicarbamate is used in several scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of tert-butyl 1,4-phenylenedicarbamate involves the protection of amino groups through the formation of carbamate bonds. This protection prevents unwanted reactions at the amino sites, allowing for selective chemical transformations. The compound can be deprotected under specific conditions to release the free amine groups, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
Di-tert-butyl dicarbonate: Used as a reagent in the synthesis of tert-butyl 1,4-phenylenedicarbamate.
p-Phenylenediamine: The parent compound from which this compound is derived.
Tert-butyl methyl 1,4-phenylenedicarbamate: A similar compound with one tert-butyl group replaced by a methyl group.
Uniqueness: this compound is unique due to its dual protection of the amino groups, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C16H24N2O4 |
|---|---|
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Clé InChI |
PVLZKBLEVAUWTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


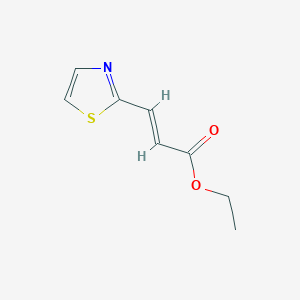
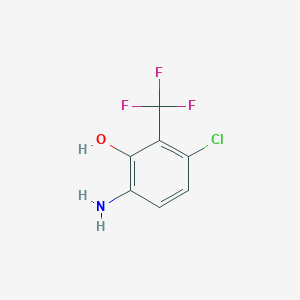
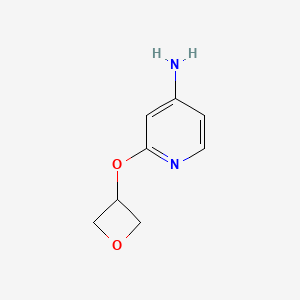
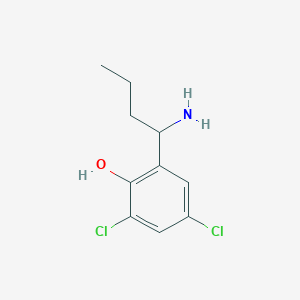
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
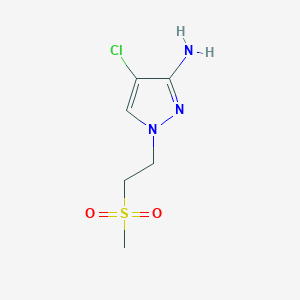
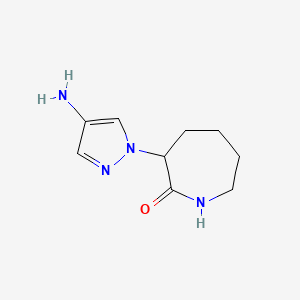
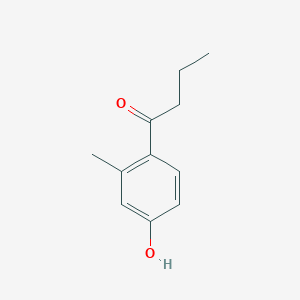
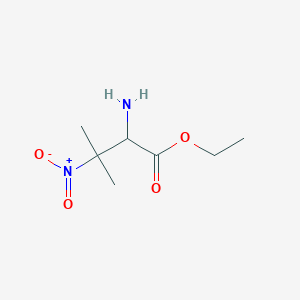
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
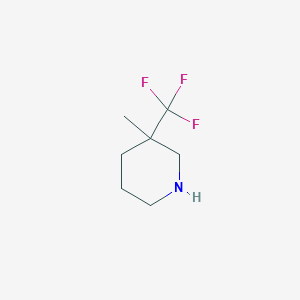


![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
